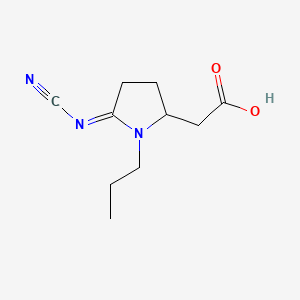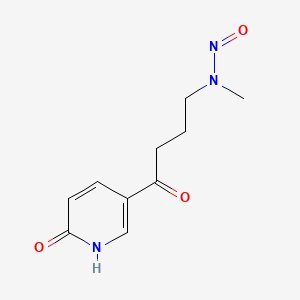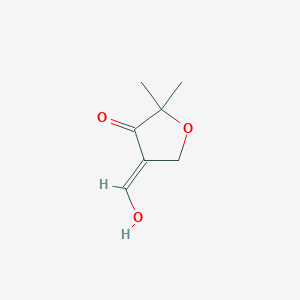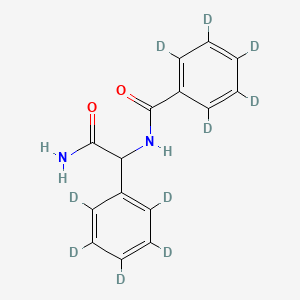
2-(5-Cyanoimino-1-propylpyrrolidin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Cyanoimino-1-propylpyrrolidin-2-yl)acetic acid” is an impurity of Pramipexole, which is an agonist of dopamine receptor D2, D3, and D4 . It is especially used as a D2-receptor agonist .
Physical And Chemical Properties Analysis
The compound appears as an off-white to light brown solid . It is slightly soluble in methanol . The melting point is between 96-98°C .Wissenschaftliche Forschungsanwendungen
Neuropharmacology
rac N-Propyl-2-cyanimidopyrrolidine-5-acetic Acid: has been identified as an impurity of Pramipexole , which is a dopamine receptor agonist . This connection suggests potential applications in neuropharmacological research, particularly in the study of Parkinson’s disease and other disorders related to dopamine deficiency. The compound could be used to understand the pharmacokinetics and metabolic pathways of Pramipexole.
Proteomics
As a biochemical for proteomics research, this compound can be utilized in the study of protein interactions and functions . It may serve as a reagent in assays to identify protein modifications or to screen for interactions with other small molecules, which is crucial for understanding cellular processes and disease mechanisms.
Medicinal Chemistry
In medicinal chemistry, rac N-Propyl-2-cyanimidopyrrolidine-5-acetic Acid can be used as a reference substance for drug impurities . This application is vital for quality control and ensuring the safety and efficacy of pharmaceutical products.
Biochemical Research
The compound’s role as a biochemical suggests its use in various biochemical research applications, such as enzyme inhibition studies or as a substrate in enzymatic reactions to explore enzyme specificity and mechanism .
Analytical Benchmarking
rac N-Propyl-2-cyanimidopyrrolidine-5-acetic Acid: can be employed as a standard in analytical methods such as chromatography or mass spectrometry . It can help in the calibration of instruments and validation of analytical procedures, ensuring accurate measurement of other substances.
Eigenschaften
IUPAC Name |
2-(5-cyanoimino-1-propylpyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-5-13-8(6-10(14)15)3-4-9(13)12-7-11/h8H,2-6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOJDKVSQPUYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CCC1=NC#N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac N-Propyl-2-cyanimidopyrrolidine-5-acetic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
![5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid](/img/structure/B587012.png)



![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)

![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
